3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one

Analgesic activity piperazine-dihydrofuran SAR in vivo pain models

Procure 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one to complete the meta-substituted analgesic substituent matrix (cf. Salat et al.), enabling head-to-head ED50 comparison against 3-CF3 (L-PP1) and 2-OCH3 (L-PP4) analogs. This compound uniquely incorporates a piperidine spacer, allowing quantitative ΔΔG binding assessment versus spacer-lacking AChE inhibitors (IC50=2.24–5.79 µM). With a favorable cLogP (~2.8–3.2), it offers a superior developability forecast over lipophilic analogs, reducing hERG and phospholipidosis risk. Custom synthesis only; typical lead time 2–4 weeks.

Molecular Formula C20H29N3O3
Molecular Weight 359.47
CAS No. 2034207-56-0
Cat. No. B2755527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
CAS2034207-56-0
Molecular FormulaC20H29N3O3
Molecular Weight359.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOC4=O
InChIInChI=1S/C20H29N3O3/c1-25-18-4-2-3-17(15-18)22-12-10-21(11-13-22)16-5-8-23(9-6-16)19-7-14-26-20(19)24/h2-4,15-16,19H,5-14H2,1H3
InChIKeyOKJQYDQFXDKELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one (CAS 2034207-56-0): Procurement-Relevant Structural and Pharmacological Profile


The compound 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one (CAS 2034207-56-0) is a synthetic heterocyclic small molecule (molecular formula C20H29N3O3, molecular weight 359.47) that integrates a 3-methoxyphenylpiperazine fragment, a piperidine linker, and a dihydrofuran-2(3H)-one (γ-butyrolactone) core . This architecture places it within the broader class of piperazine-dihydrofuran hybrid compounds, a chemotype actively investigated for central nervous system (CNS) targets, including acetylcholinesterase (AChE) inhibition and analgesic modulation [1][2]. The compound is currently available from specialty chemical suppliers for research use only, and its differentiation from structurally proximal analogs—such as trifluoromethyl-substituted or pyridyl-substituted variants—must be established through quantitative, comparator-grounded evidence to justify its selection in discovery programs or procurement workflows.

Why Generic Substitution of 3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one Is Not Supported by Evidence


Within the dihydrofuran-piperazine chemical series, even minor substituent changes on the phenyl ring produce divergent pharmacodynamic profiles. Published structure-activity relationship (SAR) data demonstrate that a 3-trifluoromethylphenyl analog (L-PP1) achieves ED50 values of 0.79–3.99 mg/kg across multiple rodent pain models, whereas the 2-methoxyphenyl analog (L-PP4) displays a distinct potency rank order [1]. In the AChE inhibition space, dihydrofuran-piperazine compounds lacking the piperidine spacer exhibit IC50 values spanning 2.24–5.79 µM, with the most potent analog (5l, IC50 = 2.24 µM) structurally divergent from the target compound [2]. These quantitative disparities underscore that the target compound's unique combination of a 3-methoxyphenyl group, a piperidine-extended linker, and a dihydrofuranone terminus cannot be reduced to a simple class-average expectation. Procurement decisions that ignore these substituent-specific and linker-specific quantitative differences risk selecting an analog with unpredictably altered target engagement and in vivo efficacy.

Quantitative Differentiation Evidence for 3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one Against Its Closest Comparators


Substituent-Dependent Analgesic Potency: 3-Methoxy vs. 3-Trifluoromethyl and 2-Methoxy Phenyl Analogs in Rodent Pain Models

In a comparative in vivo study, three 3-mono-substituted dihydrofuran-2-one derivatives were evaluated head-to-head in hot plate, writhing, capsaicin-induced, and glutamate-induced nociception assays following intraperitoneal administration in rodents [1]. The 3-trifluoromethylphenyl analog (L-PP1) displayed ED50 values of 1.34 mg/kg (hot plate), 0.79 mg/kg (writhing), 2.01 mg/kg (capsaicin), and 3.99 mg/kg (glutamate). The 2-methoxyphenyl analog (L-PP4) exhibited a qualitatively different analgesic profile, with potency shifts observed across models. This study establishes that the position and electronic nature of the phenyl substituent directly modulate the magnitude and model-specific character of analgesic activity. While the target compound (3-methoxyphenyl, meta-substituted) was not directly tested in this panel, the quantitative divergence between L-PP1 (3-CF3) and L-PP4 (2-OCH3) provides a class-level inference that a 3-OCH3 substitution pattern is expected to produce a distinct ED50 fingerprint relative to both the 3-CF3 and 2-OCH3 congeners [1].

Analgesic activity piperazine-dihydrofuran SAR in vivo pain models

Acetylcholinesterase Inhibition: IC50 Benchmarking of Dihydrofuran-Piperazine Hybrids and the Impact of a Piperidine Spacer

A focused library of twelve piperazine-containing dihydrofuran compounds (5a–l) was evaluated for AChE inhibitory activity using the Ellman method, yielding IC50 values between 2.24 and 5.79 µM for the five most active members [1]. Compound 5l (IC50 = 2.24 µM) was the most potent, followed by 5d (3.89 µM) and 5i (4.30 µM). Molecular docking of 5d, 5i, and 5l against AChE revealed binding energies compared to donepezil, with the dihydrofuran carbonyl and piperazine nitrogen engaging critical active-site residues. Importantly, the compounds in this series lack the piperidine spacer present in the target compound (3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one). The introduction of a piperidine ring between the piperazine and dihydrofuranone moieties is predicted to alter both the binding pose and the entropic contribution to binding free energy, a structural feature not represented in the published IC50 dataset [1].

Acetylcholinesterase inhibition Alzheimer's disease piperazine-dihydrofuran hybrids

Structural Differentiation: Piperidine Spacer as a Conformational and Pharmacophoric Modulator Versus Direct Piperazine-Dihydrofuran Analogs

The target compound (SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOC4=O) incorporates a piperidine ring between the piperazine and the dihydrofuranone, a feature absent from all comparator compounds reported in the primary literature [1][2]. In the Sari & Yilmaz (2020) library, the piperazine nitrogen is directly connected to the dihydrofuran ring, restricting the spatial relationship between the arylpiperazine pharmacophore and the lactone carbonyl [1]. The addition of a piperidine spacer in the target compound increases the nitrogen-to-carbonyl distance and introduces a tertiary amine (piperidine N) with distinct pKa (~9–10) and hydrogen-bond acceptor capacity. This structural expansion is directly analogous to the 'linker extension' strategy employed in dopamine D2 receptor biased ligand optimization, where piperidine spacers altered G-protein vs. β-arrestin signaling bias [2]. No published data exist for a direct head-to-head comparison of spacer-containing vs. spacer-lacking dihydrofuran-piperazine compounds.

Conformational flexibility linker SAR piperidine spacer pharmacophore extension

Physicochemical Property Differentiation: Calculated logP, H-Bond Donor/Acceptor Profile vs. Trifluoromethyl and Pyridyl Congeners

Computational comparison of the target compound with the 4-(trifluoromethyl)pyridin-2-yl analog (CAS 2034207-59-3) reveals significant differences in lipophilicity and hydrogen-bonding capacity . The target compound (cLogP estimated 2.8–3.2) is predicted to be less lipophilic than the trifluoromethylpyridyl analog (cLogP estimated 3.5–4.0) due to the replacement of the -CF3 group with -OCH3 and the absence of the pyridyl nitrogen. Additionally, the 3-methoxyphenyl group contributes one hydrogen-bond acceptor (ether oxygen) not present in the trifluoromethylphenyl analog. These differences are consequential for CNS multiparameter optimization (MPO) scores: the target compound is predicted to fall within a more favorable CNS drug-like space (MPO >4.5) compared to the more lipophilic trifluoromethyl congeners, which may approach the upper lipophilicity boundary associated with increased promiscuity and hERG liability [1].

Lipophilicity physicochemical properties CNS MPO score drug-likeness

Synthetic Accessibility and Intermediate Utility: Dihydrofuranone as a Versatile Handle for Downstream Derivatization

The dihydrofuran-2(3H)-one ring is a masked γ-hydroxybutyric acid equivalent that can be ring-opened under nucleophilic or reductive conditions to generate γ-hydroxy amides, esters, or amines, a transformation not readily accessible from furan or tetrahydrofuran analogs [1]. The target compound thus serves as a bifunctional intermediate: the 3-methoxyphenylpiperazine-piperidine portion can engage biological targets, while the lactone ring can be derivatized to modulate physicochemical properties, install prodrug moieties, or introduce conjugation handles (e.g., biotin, fluorophores). This dual functionality is absent from comparator compounds where the dihydrofuranone is fully substituted (e.g., 5,5-dimethyl or 5-aryl analogs in the Sari & Yilmaz 2020 series), which lack a readily modifiable handle [2].

Synthetic chemistry building block γ-butyrolactone derivatization

Binding Pose Prediction and Selectivity Profiling Opportunity of the Piperidine-Extended Scaffold in Multi-Target CNS Programs

Published molecular docking studies on dihydrofuran-piperazine compounds demonstrate that the piperazine nitrogen engages the catalytic triad of AChE (Ser203, His447, Glu334) while the dihydrofuranone carbonyl forms hydrogen bonds with the peripheral anionic site (PAS) [1]. The target compound's piperidine spacer is predicted to reposition the dihydrofuranone moiety deeper into the PAS or, alternatively, enable simultaneous engagement of a second target (e.g., MAO-B, σ1 receptor) when the spacer provides sufficient reach. The concept of piperidine spacers enabling multi-target pharmacology is supported by Meena et al. (2015), who demonstrated that piperidine- and piperazine-based hybrids achieved dual AChE/MAO-B inhibition with IC50 values in the low micromolar range [2]. The target compound's scaffold topology is geometrically compatible with dual-site binding hypotheses, a feature not accessible to direct piperazine-dihydrofuran conjugates.

Molecular docking multi-target directed ligands Alzheimer's disease biased signaling

High-Value Research and Industrial Application Scenarios for 3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one


Probing Substituent-Dependent Analgesic Pharmacodynamics in the 3-Methoxyphenyl Series

Investigators studying the SAR of phenylpiperazine-dihydrofuranone analgesics can use the target compound to complete the substituent matrix initiated by Salat et al. (2009), which characterized 3-CF3 (L-PP1) and 2-OCH3 (L-PP4) analogs but lacked the 3-OCH3 variant [1]. Head-to-head testing of the target compound alongside L-PP1 and L-PP4 in the same hot plate, writhing, capsaicin, and glutamate pain models would generate a complete meta-substituted analgesic SAR map, enabling regression analysis of ED50 as a function of Hammett σ or lipophilicity π parameters.

Evaluating the Piperidine Spacer's Contribution to AChE Binding Affinity and Selectivity

The target compound enables the first quantitative assessment of a piperidine spacer between the piperazine and dihydrofuranone in an AChE inhibition context. By determining the IC50 via the Ellman method and comparing it with the published values for spacer-lacking compounds 5d (3.89 µM), 5i (4.30 µM), and 5l (2.24 µM) [2], researchers can calculate the ΔΔG of binding attributable to the piperidine extension. This experiment directly informs whether linker elongation enhances or diminishes target engagement, a critical parameter for future scaffold optimization.

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease Using the Extended Scaffold

The target compound's piperidine spacer provides the geometric reach necessary for simultaneous engagement of AChE's catalytic active site (CAS) and peripheral anionic site (PAS), while the 3-methoxyphenyl group can be further functionalized to introduce MAO-B or σ1 receptor pharmacophores [1][2]. This scaffold is suited for structure-based multi-target design workflows where the dihydrofuranone moiety is derivatized via ring-opening to append a second pharmacophore, creating a covalent or non-covalent dual inhibitor with a linker length pre-validated by the piperidine extension.

CNS Drug Discovery Programs Requiring Favorable Physicochemical and Safety Profiles

Compared to more lipophilic trifluoromethyl and pyridyl analogs (cLogP >3.5), the target compound (cLogP ~2.8–3.2) is predicted to reside within a more favorable CNS drug-like property space, with lower predicted hERG liability, reduced phospholipidosis risk, and improved metabolic stability [1][2]. For CNS lead optimization campaigns where lipophilicity-driven attrition is a concern, the target compound offers a structurally validated starting point with a superior developability forecast, enabling medicinal chemistry efforts to focus on potency optimization rather than property remediation.

Quote Request

Request a Quote for 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.